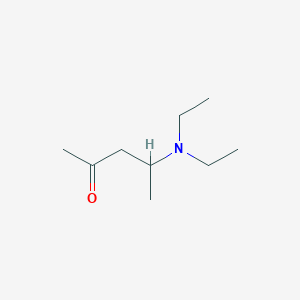
2-Pentanone, 4-(diethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanone, 4-(diethylamino)-: is an organic compound with the molecular formula C₉H₁₉NO. It is a ketone with a diethylamino group attached to the fourth carbon of the pentanone chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of diethylamine with 2-pentanone in the presence of a Grignard reagent.
Acetyl Propyl Chloride Method: Another method involves heating a mixture of acetyl propyl chloride and diethylamine.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned reactions, with careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Pentanone, 4-(diethylamino)- can undergo oxidation reactions to form corresponding oximes and hydrazones.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydroxylamine and hydrazine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides or other amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of oximes and hydrazones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted ketones or amines.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in pharmaceutical formulations and drug development.
Industry:
Mécanisme D'action
The mechanism of action of 2-Pentanone, 4-(diethylamino)- involves its interaction with molecular targets through its carbonyl and diethylamino groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, leading to the formation of different products. The compound’s effects are mediated through its ability to form stable intermediates and transition states during these reactions .
Comparaison Avec Des Composés Similaires
2-Pentanone: A simpler ketone without the diethylamino group.
4-Pentanone: Another ketone with a different substitution pattern.
Diethylaminoethanol: A compound with a similar diethylamino group but different overall structure.
Propriétés
Numéro CAS |
83188-03-8 |
|---|---|
Formule moléculaire |
C9H19NO |
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
4-(diethylamino)pentan-2-one |
InChI |
InChI=1S/C9H19NO/c1-5-10(6-2)8(3)7-9(4)11/h8H,5-7H2,1-4H3 |
Clé InChI |
KLMUGGPXCBZGPV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(C)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


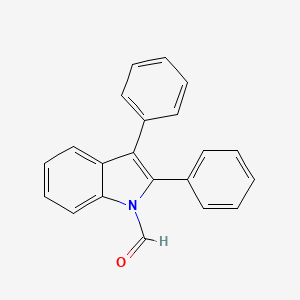
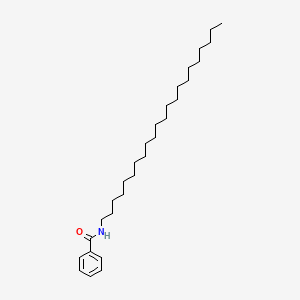
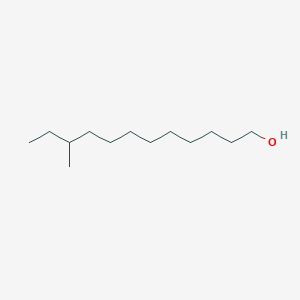

![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)
![2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14410785.png)
![Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane](/img/structure/B14410787.png)
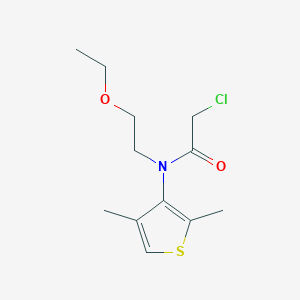

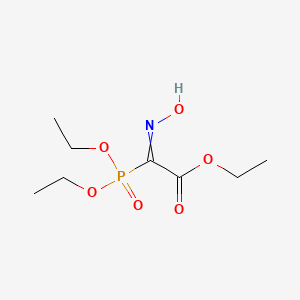
![5-Methylidenespiro[3.5]nonan-1-one](/img/structure/B14410804.png)

![8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14410811.png)
![N,N-Dimethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14410814.png)
